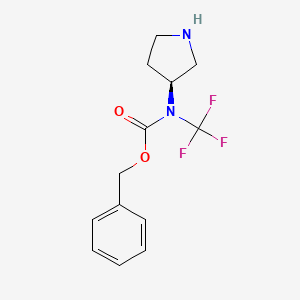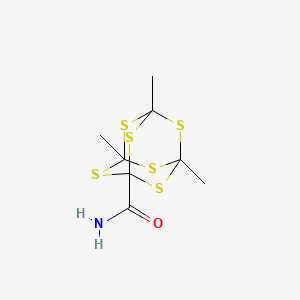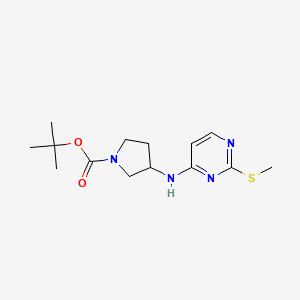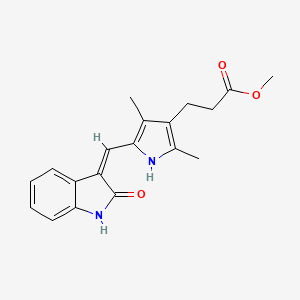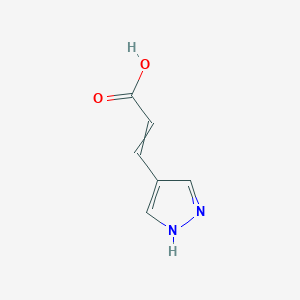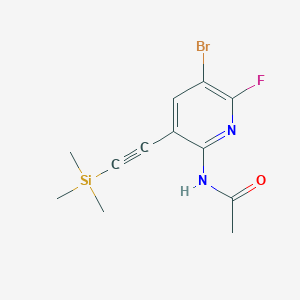
N-(5-Bromo-6-fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-bromo-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-2-pyridinyl]acetamide is a complex organic compound characterized by the presence of bromine, fluorine, and a trimethylsilyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-bromo-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-2-pyridinyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of a pyridine derivative followed by the introduction of the trimethylsilyl group through a Sonogashira coupling reaction. The final step involves the acylation of the pyridine ring to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-bromo-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-2-pyridinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogens or other substituents.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents.
Aplicaciones Científicas De Investigación
N-[5-bromo-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-2-pyridinyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which N-[5-bromo-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-2-pyridinyl]acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine, fluorine, and trimethylsilyl groups can influence the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[5-bromo-6-chloro-3-[2-(trimethylsilyl)ethynyl]-2-pyridinyl]acetamide
- N-[5-bromo-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-2-pyridinyl]propionamide
Uniqueness
N-[5-bromo-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-2-pyridinyl]acetamide is unique due to the specific combination of bromine, fluorine, and trimethylsilyl groups attached to the pyridine ring. This unique structure imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H14BrFN2OSi |
|---|---|
Peso molecular |
329.24 g/mol |
Nombre IUPAC |
N-[5-bromo-6-fluoro-3-(2-trimethylsilylethynyl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C12H14BrFN2OSi/c1-8(17)15-12-9(5-6-18(2,3)4)7-10(13)11(14)16-12/h7H,1-4H3,(H,15,16,17) |
Clave InChI |
XOBANGCEMVNMOX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC(=C(C=C1C#C[Si](C)(C)C)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


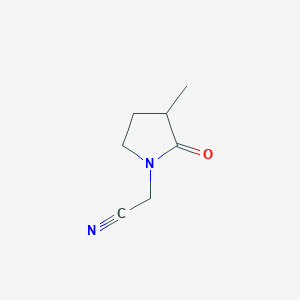
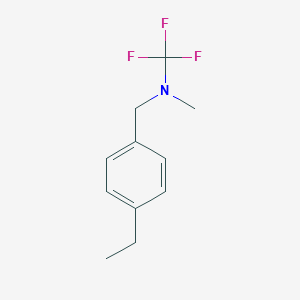
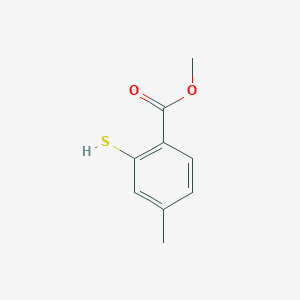
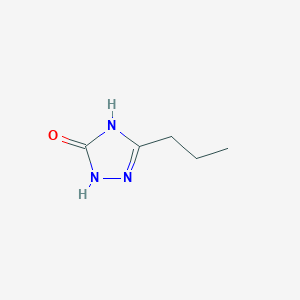

![3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile](/img/structure/B13967513.png)
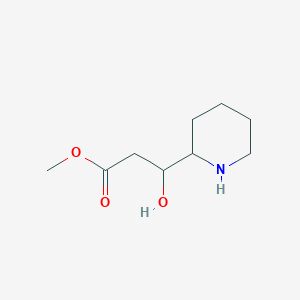
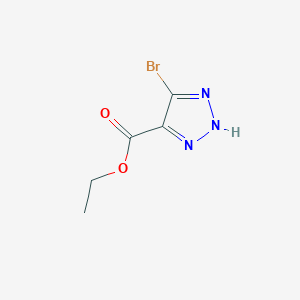
![2-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B13967535.png)
